molecular formula C9H14O3 B1603713 Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate CAS No. 88888-31-7

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B1603713
CAS RN: 88888-31-7
M. Wt: 170.21 g/mol
InChI Key: CHVHUPRPWDQWSU-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 88888-31-7 . It has a molecular weight of 170.21 . The compound is stored in a refrigerator and its physical form is oil .


Molecular Structure Analysis

The IUPAC Name of the compound is “methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” and its InChI Code is "1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3" . The InChI key is "CHVHUPRPWDQWSU-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is an oil that is stored in a refrigerator . It has a molecular weight of 170.21 .

Scientific Research Applications

Asymmetric Synthesis

  • Field : Organic & Biomolecular Chemistry
  • Application Summary : Bicyclo[2.2.1]heptane-1-carboxylates are used in an asymmetric approach via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
  • Methods of Application : The reaction involves the use of a chiral tertiary amine as the catalyst. The reaction features metal-free, mild, and operationally simple conditions .
  • Results : This method provides synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity . It is amenable to large-scale preparation, thus facilitating relevant drug discovery and pharmaceutical activities .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVHUPRPWDQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616507
Record name Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate

CAS RN

88888-31-7
Record name Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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